6-Hydroxyhyoscyamine

CAS No.:

Cat. No.: VC1671724

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO4 |

|---|---|

| Molecular Weight | 305.4 g/mol |

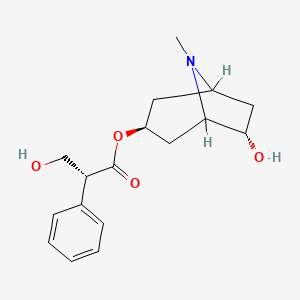

| IUPAC Name | [(3S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate |

| Standard InChI | InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12?,13-,14-,15?,16-/m0/s1 |

| Standard InChI Key | WTQYWNWRJNXDEG-ABSNHQIMSA-N |

| Isomeric SMILES | CN1C2C[C@@H](CC1[C@H](C2)O)OC(=O)[C@@H](CO)C3=CC=CC=C3 |

| SMILES | CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

| Canonical SMILES | CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

Introduction

| Official Name | Alternative Names | Identification Numbers |

|---|---|---|

| 6-Hydroxyhyoscyamine | Anisodamine | CAS: 55869-99-3 (specific isomer) |

| Raceanisodamine | CAS: 85760-60-7 (6S isomer) | |

| (6S)-6-Hydroxyhyoscyamine | CAS: 52646-91-0 (6β isomer) | |

| (6β)-Hydroxyhyoscyamine | ChEBI ID: CHEBI:15645 | |

| ATROPINE SULFATE IMPURITY D | DrugBank ID: DB16896 |

The compound exists in different stereoisomeric forms, with the 6β-hydroxyhyoscyamine being particularly relevant in biological systems .

Chemical Structure and Properties

6-Hydroxyhyoscyamine has the molecular formula C₁₇H₂₃NO₄ and a molecular weight of 305.4 g/mol . It possesses a bicyclic tropane ring system with a hydroxyl group at the 6-position and a tropate ester moiety.

Physical Properties

The physical characteristics of 6-hydroxyhyoscyamine are important for its identification, isolation, and storage:

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | White to off-white |

| Melting Point | 106-109°C |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol |

| Stability | Hygroscopic |

| Storage Conditions | -20°C under inert atmosphere |

These properties necessitate careful handling and storage procedures for both research and pharmaceutical applications .

Structural Features

The structure of 6-hydroxyhyoscyamine is characterized by:

-

A tropane ring system (8-azabicyclo[3.2.1]octane)

-

A hydroxyl group at position 6

-

A tertiary nitrogen with a methyl substituent

-

A tropate ester group at position 3

This structural arrangement confers specific conformational properties that are essential for its biological activity and chemical reactivity .

Stereochemistry and Isomeric Forms

6-Hydroxyhyoscyamine exhibits stereoisomerism due to multiple chiral centers in its structure. The stereochemistry at positions 3, 6, and at the tropic acid moiety creates several possible diastereomers.

Major Stereoisomers

Research has identified and characterized several stereoisomers of 6-hydroxyhyoscyamine:

| Stereoisomer | Optical Rotation | Absolute Configuration |

|---|---|---|

| (3R,6R,2'S)-6β-hydroxyhyoscyamine | Dextrorotatory (+) | (3R,6R,2'S) |

| (3S,6S,2'S)-6β-hydroxyhyoscyamine | Levorotatory (-) | (3S,6S,2'S) |

These stereochemical assignments were determined using advanced analytical techniques, particularly vibrational circular dichroism (VCD) spectroscopy coupled with density functional theory (DFT) calculations .

Conformational Analysis

Detailed conformational analyses have revealed that the most stable conformers of both diastereoisomers exhibit:

-

An N-methyl group in the syn orientation

-

A hydrogen bond between the hydroxyl group at the tropane ring and the tertiary nitrogen

-

An intramolecular hydrogen bond between the hydroxyl and carbonyl groups of the tropic ester moiety

Biosynthesis and Metabolism

6-Hydroxyhyoscyamine occupies a pivotal position in the biosynthetic pathway of tropane alkaloids, particularly as an intermediate in the conversion of hyoscyamine to scopolamine.

Enzymatic Formation

The formation of 6-hydroxyhyoscyamine from hyoscyamine is catalyzed by hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase that requires Fe(II) as a cofactor . This enzyme introduces a hydroxyl group at the 6β position of the tropane ring through a highly regioselective oxidation reaction.

The reaction characteristics include:

-

Requirement for molecular oxygen

-

Dependence on 2-oxoglutarate as a co-substrate

-

Need for ferrous ion (Fe²⁺) as a cofactor

Conversion to Scopolamine

The subsequent transformation of 6β-hydroxyhyoscyamine to scopolamine involves the epoxidation between positions 6 and 7 of the tropane ring. This reaction is catalyzed by 6β-hydroxyhyoscyamine epoxidase, another 2-oxoglutarate-dependent dioxygenase .

Importantly, research using isotopically labeled compounds has demonstrated that this conversion occurs without a dehydration step, contrary to earlier hypotheses that suggested 6,7-dehydrohyoscyamine as an intermediate . When [6-¹⁸O]6β-hydroxyhyoscyamine was fed to Duboisia myoporoides shoot cultures, the resulting scopolamine retained the ¹⁸O label in the epoxide oxygen, conclusively proving direct epoxidation .

Biological Activities and Pharmacological Properties

6-Hydroxyhyoscyamine, particularly in its 6β form (anisodamine), exhibits significant pharmacological activities that have led to its clinical applications in several therapeutic areas.

Clinical Applications

Anisodamine (6β-hydroxyhyoscyamine) has been utilized in various therapeutic settings:

| Therapeutic Application | Mechanism of Action |

|---|---|

| Septic shock treatment | Improved microcirculation and reduced inflammatory response |

| Circulatory disorders | Vasodilation and improved peripheral blood flow |

| Organophosphorus poisoning | Muscarinic receptor antagonism |

| Opiate addiction management | Modulation of cholinergic system |

| Snake bite treatment | Counteracting autonomic dysfunction |

| Radiation damage mitigation | Protection against oxidative stress |

These applications highlight the diverse pharmacological profile of this compound, which extends beyond simple anticholinergic activity .

Molecular Interactions

Recent research has uncovered interesting molecular interactions of 6-hydroxyhyoscyamine:

-

High affinity binding to specific DNA sequences, particularly the 5'-GCAT-3' sequence

-

Specificity for G-quadruplex structures in DNA

-

Inhibition of tumor cell growth through interference with gene transcription

-

Effects on tumor angiogenesis and vascular permeability

These findings suggest potential applications in cancer treatment and other areas beyond traditional anticholinergic uses.

Analytical Methods and Characterization

Several analytical techniques have been employed to characterize 6-hydroxyhyoscyamine and differentiate its stereoisomers.

Spectroscopic Methods

| Analytical Technique | Application |

|---|---|

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration of stereoisomers |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and conformational analysis |

| Infrared Spectroscopy (IR) | Identification of functional groups and hydrogen bonding |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern analysis |

These spectroscopic approaches have been particularly valuable in resolving the stereochemical complexities of 6-hydroxyhyoscyamine isomers .

Chromatographic Techniques

High-performance liquid chromatography (HPLC) remains the method of choice for the quantification and purity determination of 6-hydroxyhyoscyamine, with typical analyses achieving >95% purity determination .

Research Developments and Future Directions

Research on 6-hydroxyhyoscyamine continues to evolve, with recent studies focusing on several key areas:

Enzyme Structure and Mechanism

Recent structural studies of hyoscyamine 6β-hydroxylase have provided insights into the remarkable regioselectivity and stereospecificity of this enzyme. X-ray crystallography combined with molecular dynamics simulations has revealed how substrate positioning in the active site determines the reaction outcome .

The research has demonstrated that:

-

Oxoiron(IV) (ferryl) intermediates initiate reactions by cleaving C-H bonds

-

The enzyme can switch target sites between hydroxylation and epoxidation reactions

-

Substrate conformation correlates strongly with reaction outcome

Pharmacological Investigations

Ongoing research continues to explore the potential therapeutic applications of 6-hydroxyhyoscyamine beyond its traditional uses, with particular focus on:

-

Neuroprotective effects

-

Anti-inflammatory properties

-

Cardioprotective activities

-

Potential anti-cancer applications based on its DNA-binding properties

These investigations may expand the clinical utility of this compound in the future.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume